Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a formyl group, a chlorine atom, and a tert-butyl ester group
Vorbereitungsmethoden
The synthesis of tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which introduces the formyl group into the cyclohexene ring. The reaction typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions . Another approach involves the use of n-butyllithium (n-BuLi) as a base and DMF as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures .
Analyse Chemischer Reaktionen
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biological pathways .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-methoxy(methyl)carbamoyl piperidine-1-carboxylate: This compound has a similar tert-butyl ester group but differs in the presence of a piperidine ring and a methoxy(methyl)carbamoyl group.
Tert-butyl 3-formyl-1H-indole-1-carboxylate: This compound contains an indole ring and a formyl group, making it structurally different but functionally similar in terms of reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1308838-29-0 |
---|---|
Molekularformel |
C13H19ClO3 |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
tert-butyl 4-chloro-3-formyl-1-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H19ClO3/c1-12(2,3)17-11(16)13(4)6-5-10(14)9(7-13)8-15/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
AQYSIPACQACJQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=C(C1)C=O)Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.